molecular formula C6H9N3O2 B3070879 3-(4-amino-1H-pyrazol-1-yl)propanoic acid CAS No. 1006455-84-0

3-(4-amino-1H-pyrazol-1-yl)propanoic acid

Cat. No. B3070879
CAS RN: 1006455-84-0
M. Wt: 155.15 g/mol
InChI Key: QLFWTMYISARUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-amino-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 1431966-50-5 . It is also known as “3-(4-Amino-1-pyrazolyl)propionic Acid Hydrochloride” and has a molecular weight of 191.62 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “3-(4-amino-1H-pyrazol-1-yl)propanoic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “3-(4-amino-1H-pyrazol-1-yl)propanoic acid” comprises a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Physical And Chemical Properties Analysis

“3-(4-amino-1H-pyrazol-1-yl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 191.62 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 3-(4-amino-1H-pyrazol-1-yl)propanoic acid and its derivatives play a significant role in the field of chemical synthesis and structural analysis. For instance, the synthesis of related pyrazole derivatives, such as 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, involves regiospecific reactions, where correct identification by spectroscopic techniques can be challenging. Single-crystal X-ray analysis has been crucial for unambiguous structure determination, highlighting the importance of these compounds in understanding molecular structures and interactions. The extensive use of hydrogen bonding and the formation of unique crystalline structures, such as mixed solvates, further underline the relevance of these compounds in crystallography and materials science (Kumarasinghe, Hruby, & Nichol, 2009).

Polymer Modification and Medical Applications

3-(4-amino-1H-pyrazol-1-yl)propanoic acid derivatives have also been explored for modifying polymers to enhance their properties. For example, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, including pyrazole derivatives, to form amine-treated polymers. These modifications have led to increased swelling degrees and improved thermal stability, making these materials suitable for medical applications such as drug delivery systems. The synthesized polymeric compounds have shown promising antibacterial and antifungal activities, indicating their potential in medical and pharmaceutical fields (Aly & El-Mohdy, 2015).

Antimicrobial Properties

The antimicrobial properties of compounds derived from 3-(4-amino-1H-pyrazol-1-yl)propanoic acid have been extensively studied. For example, compounds synthesized from fused pyran compounds have shown significant antimicrobial activities. These findings are crucial for the development of new antimicrobial agents that can be used to combat various bacterial and fungal infections, thereby contributing to the field of medicinal chemistry and pharmaceuticals (Mishriky et al., 2001).

Safety and Hazards

The safety information for “3-(4-amino-1H-pyrazol-1-yl)propanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(4-aminopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFWTMYISARUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-amino-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-amino-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-amino-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 3
3-(4-amino-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-amino-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-amino-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-amino-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.